molecular formula C18H15NO3 B1459417 4-(3,4-Dimethoxybenzoyl)quinoline CAS No. 1706451-31-1

4-(3,4-Dimethoxybenzoyl)quinoline

Cat. No.: B1459417
CAS No.: 1706451-31-1
M. Wt: 293.3 g/mol
InChI Key: AGEXWBOHEOSKKZ-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a quinoline core structure substituted with a 3,4-dimethoxybenzoyl group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxybenzoyl)quinoline typically involves a multi-step process. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with aniline derivatives, followed by cyclization to form the quinoline ring . This reaction can be catalyzed by various agents, including acids and bases, under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may utilize more efficient and scalable methods, such as microwave-assisted synthesis or the use of recyclable catalysts like montmorillonite K-10 . These methods aim to enhance yield, reduce reaction time, and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxybenzoyl)quinoline undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acids.

    Reduction: Reduction reactions can convert it into various hydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include quinoline-4-carboxylic acids, hydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and heterocyclic compounds.

    Biology: This compound has shown promise in biological assays for its potential antimicrobial and anticancer properties.

    Medicine: Research indicates its potential use in developing new therapeutic agents, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxybenzoyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. For instance, it may bind to DNA or proteins, altering their function and thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as quinoline-4-carboxylic acid, hydroquinoline, and various substituted quinolines .

Uniqueness

What sets 4-(3,4-Dimethoxybenzoyl)quinoline apart is its unique substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic organic chemistry and medicinal research .

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-quinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-21-16-8-7-12(11-17(16)22-2)18(20)14-9-10-19-15-6-4-3-5-13(14)15/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEXWBOHEOSKKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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